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molecular formula C9H16O3 B8318081 Ethyl 4-formyl-3,3-dimethylbutanoate

Ethyl 4-formyl-3,3-dimethylbutanoate

Cat. No. B8318081
M. Wt: 172.22 g/mol
InChI Key: JFFWIWIPVPWJNS-UHFFFAOYSA-N
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Patent
US05128359

Procedure details

40 g of the acid chloride ethyl ester of 3,3-dimethylglutaric acid, prepared in Example 28, are dissolved in 400 ml of tetrahydrofuran. 2 of 5% palladium-on-charcoal and 22.8 ml of 2,6-lutidine are added and the mixture is hydrogenated at normal pressure and room temperature. When the absorption of hydrogen has ceased, the catalyst is filtered off and the solvent is evaporated off under vacuum. The residue is taken up with water and extracted with ether. The ether phase is washed with a dilute solution of hydrochloric acid in the cold, washed with a solution of sodium bicarbonate in the cold, dried over magnesium sulfate and evaporated under vacuum to give, after distillation of the residue, 18 g of ethyl 4-formyl-3,3-dimethylbutanoate in the form of a liquid with a boiling point b.p.20 of 112°-118° C.
[Compound]
Name
acid chloride ethyl ester
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
22.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:11])([CH2:7][C:8]([OH:10])=O)[CH2:3][C:4]([OH:6])=[O:5].N1C(C)=CC=[CH:14][C:13]=1C>O1CCCC1.[Pd]>[CH:8]([CH2:7][C:2]([CH3:1])([CH3:11])[CH2:3][C:4]([O:6][CH2:13][CH3:14])=[O:5])=[O:10]

Inputs

Step One
Name
acid chloride ethyl ester
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)O)(CC(=O)O)C
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
22.8 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at normal pressure and room temperature
CUSTOM
Type
CUSTOM
Details
When the absorption of hydrogen
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether phase is washed with a dilute solution of hydrochloric acid in the cold
WASH
Type
WASH
Details
washed with a solution of sodium bicarbonate in the cold,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give
DISTILLATION
Type
DISTILLATION
Details
after distillation of the residue, 18 g of ethyl 4-formyl-3,3-dimethylbutanoate in the form of a liquid with a boiling point b.p.20 of 112°-118° C.

Outcomes

Product
Name
Type
Smiles
C(=O)CC(CC(=O)OCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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